molecular formula C12H16ClNO3 B177609 3-(Morpholinomethyl)benzoic acid hydrochloride CAS No. 137605-80-2

3-(Morpholinomethyl)benzoic acid hydrochloride

Cat. No.: B177609
CAS No.: 137605-80-2
M. Wt: 257.71 g/mol
InChI Key: UOMMCPQFAXOMMO-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO3. It is a derivative of benzoic acid where a morpholinomethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)benzoic acid hydrochloride typically involves the reaction of methyl 3-bromomethyl benzoate with morpholine. The reaction is carried out in dichloromethane, followed by hydrolysis to yield the desired product. The reaction conditions include:

    Solvent: Dichloromethane

    Reagent: Morpholine

    Temperature: Room temperature

    Reaction Time: 12 hours

The crude product is then hydrolyzed using sodium hydroxide in methanol, followed by acidification to obtain 3-(Morpholinomethyl)benzoic acid, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinomethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The morpholinomethyl group can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Corresponding amine

    Substitution: Halogenated benzoic acid derivatives

Scientific Research Applications

3-(Morpholinomethyl)benzoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, as a derivative of benzoic acid, it can inhibit enzymes by binding to their active sites. The morpholinomethyl group enhances its binding affinity and specificity towards certain receptors and enzymes, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)benzoic acid hydrochloride
  • 3-(Piperidin-1-ylmethyl)benzoic acid hydrochloride
  • 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride

Comparison

3-(Morpholinomethyl)benzoic acid hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical properties such as increased solubility and stability. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it suitable for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13;/h1-3,8H,4-7,9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMMCPQFAXOMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640203
Record name 3-[(Morpholin-4-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137605-80-2
Record name 3-[(Morpholin-4-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(morpholin-4-ylmethyl)benzoic acid hydrochloride
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